Nitroguanidin

Übersicht

Beschreibung

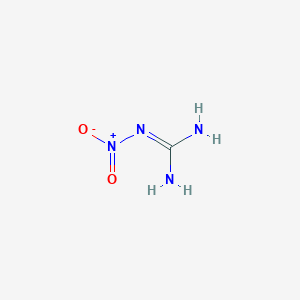

Nitroguanidine is a colorless, crystalline solid with the chemical formula CH₄N₄O₂. It is known for its use as an energetic material, particularly in propellants and explosives. Nitroguanidine is characterized by its high nitrogen content and low sensitivity to shock and friction, making it a valuable component in various applications.

Wissenschaftliche Forschungsanwendungen

Nitroguanidine has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Nitroguanidine, also known as NGu, is a derivative of synthetic nicotinoids . Its primary targets are nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in rapid neurotransmission in many species, from arthropods to mammals . The interaction of nitroguanidine with these receptors leads to the death of harmful insects and pests .

Mode of Action

Nitroguanidine acts on the postsynaptic membrane of insect nicotinic acetylcholine receptors (nAChRs), inducing excitation that leads to paralysis and death . This neuroactive mechanism is similar to that of nicotine, but nitroguanidine is less harmful to humans .

Biochemical Pathways

The biochemical pathways affected by nitroguanidine are primarily related to the degradation of neonicotinoids . Certain microorganisms, including Bacillus, Mycobacterium, Pseudoxanthomonas, Rhizobium, Rhodococcus, Actinomycetes, and Stenotrophomonas, have been found to degrade neonicotinoids under laboratory and field conditions . The microbial degradation pathways of neonicotinoids and the fate of several metabolites have been investigated .

Pharmacokinetics

Nitroguanidine has low lipophilicity, with a log (Kow) equal to −0.89 . This property makes it challenging to concentrate from water through liquid-liquid extraction or solid-phase extraction . A sensitive method for the determination of nitroguanidine has been described, involving reduction to the respective amines and subsequent hydrophobization by derivatization with 4-nitrobenzaldehyde followed by lc-esi-ms analysis .

Result of Action

Nitroguanidine is an extremely insensitive but powerful high explosive . Its explosive decomposition results in the production of water, nitrogen gas, and carbon . In the context of pesticides, nitroguanidine derivatives have a comparable effect to nicotine . These derivatives, including clothianidin, dinotefuran, imidacloprid, and thiamethoxam, are used as insecticides .

Action Environment

Nitroguanidine is found to be ubiquitous in the environment, drinking water, and food . Its environmental fate is influenced by various natural chemical processes such as photodegradation, evaporation, global dispersion, deposition, surface runoff, desorption, adsorption, and leaching . The active portion of nitroguanidine undergoing photodegradation is typically the nitroguanidine group . The environmental residues of neonicotinoids, including nitroguanidine, have enormously increased due to large-scale applications . These residues pose severe toxicity to humans and animals .

Biochemische Analyse

Biochemical Properties

Nitroguanidine participates in biochemical reactions, particularly in the context of its use as an insecticide. Nitroguanidine derivatives, such as clothianidin, dinotefuran, imidacloprid, and thiamethoxam, have a comparable effect to nicotine . These derivatives interact with nicotinic acetylcholine receptors, which are proteins that play key roles in the nervous system .

Cellular Effects

The cellular effects of Nitroguanidine are primarily observed in its role as an insecticide. The nitrosoylated derivative, nitrosoguanidine, is often used to mutagenize bacterial cells for biochemical studies .

Molecular Mechanism

It is known that Nitroguanidine can be reduced to form various amines, which are then hydrophobized by derivatization with 4-nitrobenzaldehyde . This process involves binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Nitroguanidine exhibits changes over time. For instance, it has been observed that the addition of Nitroguanidine decreases the activation energy of certain decomposition reactions . This suggests that Nitroguanidine may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

While animal models are vital tools in preclinical research , specific studies investigating the dosage effects of Nitroguanidine in these models are currently lacking.

Metabolic Pathways

Microorganisms can degrade Nitroguanidine via the nitro reduction metabolic pathway to form metabolites such as nitrosoguanidine/nitrosamine, amino-guanidine, desnitro/guanidine/imine, and urea . This suggests that Nitroguanidine is involved in specific metabolic pathways and interacts with certain enzymes or cofactors .

Transport and Distribution

It is known that Nitroguanidine is a solid desensitized explosive and can be transported safely under certain conditions

Vorbereitungsmethoden

Nitroguanidine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonium nitrate to form guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . Another method involves the nitration of guanidine salts with nitric acid . Industrial production often employs the nitric acid method, which includes steps such as crystallization, washing, and drying to obtain high-purity nitroguanidine .

Analyse Chemischer Reaktionen

Nitroguanidine undergoes various chemical reactions, including:

Oxidation: Nitroguanidine can be oxidized to form nitrosoguanidine, which is used in mutagenesis studies.

Reduction: Reduction of nitroguanidine can yield different amines, depending on the conditions and reagents used.

Substitution: Nitroguanidine can participate in substitution reactions, forming derivatives used in insecticides.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride . Major products formed from these reactions include nitrosoguanidine and various amines.

Vergleich Mit ähnlichen Verbindungen

Nitroguanidine is unique due to its high nitrogen content and low sensitivity to shock and friction. Similar compounds include:

Guanidine: A precursor in the synthesis of nitroguanidine.

Guanidine nitrate: Used in similar applications but with different properties.

Nitrosoguanidine: A derivative used in mutagenesis studies.

Nitroguanidine stands out for its stability and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.

Biologische Aktivität

Nitroguanidine (NG), a compound primarily known for its applications in military propellants and pharmaceuticals, has garnered attention for its biological activity, particularly in relation to carcinogenicity and reproductive toxicity. This article explores the biological effects of nitroguanidine, including its mechanisms of action, case studies, and research findings.

Nitroguanidine is a nitro derivative of guanidine, characterized by its chemical structure which includes a nitro group () attached to the guanidine backbone. This modification significantly influences its reactivity and biological interactions. Nitroguanidine is known to undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Biological Activity Overview

-

Carcinogenic Potential :

- Nitroguanidine has been implicated as a potential carcinogen, particularly through its metabolite, 1-methyl-3-nitroso-1-nitroguanidine (MNNG). MNNG is a well-established carcinogen used in research to induce gastric cancer in animal models. Studies have shown that MNNG can induce cellular damage and promote tumorigenesis via mechanisms involving oxidative stress and inflammation .

- Research indicates that MNNG exposure leads to abnormal cell proliferation and apoptosis resistance in gastric mucosal cells. For instance, Crocin, a compound derived from saffron, has demonstrated protective effects against MNNG-induced carcinogenesis by inhibiting cell proliferation and inducing apoptosis through the Nrf2 signaling pathway .

-

Reproductive Toxicity :

- Studies have assessed the reproductive toxicity of nitroguanidine in animal models. In one study involving Sprague-Dawley rats, nitroguanidine was administered at various doses, revealing no significant genotoxicity but indicating maternal toxicity at higher doses (1000 mg/kg) . The NOAEL (No Observed Adverse Effect Level) was determined to be 316 mg/kg/day for both maternal and fetal toxicity.

- The compound did not exhibit reproductive or fertility effects at lower dosages; however, high doses resulted in decreased body weight and feed consumption among female rats .

Table 1: Summary of Key Studies on Nitroguanidine

| Study | Focus | Findings |

|---|---|---|

| Taneja et al. (2017) | Carcinogenicity | MNNG induces gastric cancer via oxidative stress and inflammation. |

| Liang et al. (2022) | Protective Effects of Hesperidin | Hesperidin activates autophagy through the PI3K/AKT pathway in MNNG-treated cells. |

| Badr El-Din et al. (2016) | Chemoprevention | MGN-3 shows chemopreventive effects against gastric carcinogenesis induced by MNNG. |

| Cai et al. (2018) | Autophagy Regulation | Astragaloside IV protects gastric mucosa from MNNG-induced damage by regulating autophagy. |

Mechanistic Insights

The biological activity of nitroguanidine is closely tied to its ability to form reactive nitrogen species that can modify DNA and proteins, leading to mutagenic changes and cellular dysfunction. The following pathways are particularly relevant:

- Oxidative Stress : Nitroguanidine metabolites can generate reactive oxygen species (ROS), contributing to cellular damage.

- Inflammatory Pathways : Exposure to nitroguanidine has been shown to activate inflammatory pathways such as NF-κB, which plays a crucial role in cancer progression .

- Cell Cycle Dysregulation : Compounds like Crocin have been observed to modulate cell cycle regulators such as Ki67 and PCNA in MNNG-treated cells, indicating potential therapeutic avenues for mitigating the effects of nitroguanidine .

Eigenschaften

IUPAC Name |

1-nitroguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4O2/c2-1(3)4-5(6)7/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCPFAYURAQKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4O2 | |

| Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGUANIDINE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024222 | |

| Record name | Nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitroguanidine is shipped as a slurry or wet mass of pale yellow crystals. If it should dry out it can explode due to shock, heat, flame, or friction. The primary hazard is blast where the entire load can explode instantaneously and not from flying projectiles and fragments. Under prolonged exposure to fire or heat they can explode., Nitroguanidine, [dry] appears as a yellow solid in the form of crystalline needles. Decomposes at 480 °F and emits toxic oxides of nitrogen. May explode under exposure to intense heat or fire. Primary hazard is blast of explosion, not flying projectiles or fragments., Exists as two isomers, needles and plates; [Hawley] Yellow solid; Shipped as a slurry or wet mass; [CAMEO] White powder; [Aldrich MSDS] | |

| Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGUANIDINE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitroguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; insoluble in ethyl ether; very soluble in alkali, Slightly soluble in methanol (less than 0.5%), alcohol; practically insoluble in ether; soluble in concentrated acids from which it is precipitated by water; soluble in cold solution of alkalies (not of carbonates) with slow decomposition /alpha/, Beta form appears to be more soluble in water than alpha form, In water, 4.40X10+3 mg/L at 25 °C | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.43X10-11 mm Hg at 25 °C | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, prisms from water /alpha 1-Nitroguanidine/, Long, thin, flat, flexible lustrous needles (alpha); small, thin elongated plates (beta) | |

CAS No. |

556-88-7 | |

| Record name | NITROGUANIDINE, WETTED WITH NOT LESS THAN 20% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGUANIDINE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12105 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitroguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitroguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitroguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAY6KWL67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

239 °C (decomposes) | |

| Record name | 1-Nitroguanidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.